2'-Chloro-biphenyl-4-carboxylic acid is an organic compound characterized by a biphenyl structure with a carboxylic acid group and a chlorine atom located at the 2' position of one of the phenyl rings. Its molecular formula is C₁₃H₉ClO₂, and it has a molecular weight of 232.66 g/mol . This compound is recognized for its potential applications in various industrial processes and biochemical research.
2'-Cl-BC4A acts as a conformationally restricted analog of 2'-chloro-4'-hydroxybiphenyl (2'-Cl-4'-HB) [1]. This property makes it valuable for studying the impact of conformational changes on various phenomena. Due to the presence of a chlorine atom at the 2' position, 2'-Cl-BC4A adopts a more rigid conformation compared to 2'-Cl-4'-HB. This rigidity allows researchers to isolate the effects of specific functional groups on molecular interactions.
[1] FC33149 | 3808-93-3 | 2'-Chloro-biphenyl-4-carboxylic acid - Biosynth ()
These reactions are significant in organic synthesis and material science.
Research indicates that 2'-Chloro-biphenyl-4-carboxylic acid exhibits biological activity, particularly in proteomics research. Its structural properties may influence biological interactions, although specific mechanisms of action remain under investigation. The compound's potential as an anti-inflammatory agent or its role in modulating cellular pathways has been suggested, but further studies are required to elucidate these effects fully .
Several methods exist for synthesizing 2'-Chloro-biphenyl-4-carboxylic acid:
These methods highlight the versatility of synthetic routes available for this compound.
2'-Chloro-biphenyl-4-carboxylic acid finds applications across various fields:
These applications underscore its relevance in both academic research and industrial settings.
Interaction studies involving 2'-Chloro-biphenyl-4-carboxylic acid focus on its ability to interact with biological macromolecules. Preliminary investigations suggest that it may bind to proteins or enzymes, influencing their activity. Understanding these interactions is crucial for assessing its potential therapeutic uses or environmental impacts.
Several compounds share structural similarities with 2'-Chloro-biphenyl-4-carboxylic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chlorobenzoic Acid | Contains a single benzene ring with chlorine | Commonly used as a reagent in organic synthesis |
| 2-Biphenyl-2'-carboxylic Acid | Biphenyl structure, no chlorine substitution | Used in polymer chemistry |
| 4-(2-Chlorophenyl)benzoic Acid | Similar biphenyl structure | Exhibits different reactivity due to position of groups |
| 3-Chlorobiphenyl-4-carboxylic Acid | Chlorine at different position | Different biological activity profile |
The unique positioning of the chlorine atom and the carboxylic acid group in 2'-Chloro-biphenyl-4-carboxylic acid contributes to its distinct chemical behavior compared to these similar compounds.
2'-Chloro-biphenyl-4-carboxylic acid exhibits a distinctive molecular architecture characterized by a biphenyl core with a carboxylic acid functional group at the 4-position and a chlorine substituent at the 2'-position [1]. The compound possesses the molecular formula C₁₃H₉ClO₂ with a molecular weight of 232.66 g/mol [7] [8]. The structural framework consists of two phenyl rings connected by a single carbon-carbon bond, forming the characteristic biphenyl backbone [1].
The molecular geometry demonstrates significant non-planarity due to steric interactions between the ortho-positioned chlorine atom and the adjacent phenyl ring [14]. This non-coplanar arrangement results in a characteristic dihedral angle between the two aromatic rings, which influences the compound's overall three-dimensional structure [17]. The carboxylic acid group adopts a planar configuration, with the carbonyl carbon exhibiting sp² hybridization [15].
The electronic structure of the molecule features delocalized π-electron systems within each aromatic ring, though complete conjugation across the biphenyl system is restricted by the twist angle between the rings [10]. The chlorine substituent contributes to the molecular dipole moment through its electronegativity and position relative to the carboxylic acid group [40].
Crystallographic studies of related biphenyl carboxylic acid derivatives provide insights into the solid-state packing arrangements of 2'-Chloro-biphenyl-4-carboxylic acid [14] [15]. The crystal structure typically exhibits hydrogen-bonded dimeric units formed through carboxylic acid interactions, with O-H···O hydrogen bond distances ranging from 2.634 to 2.676 Å [14].
The biphenyl twist angles in similar compounds demonstrate considerable variation, with reported values ranging from 26.09° to 52.5° depending on substituent effects and crystal packing forces [14] [15]. The dihedral angle between the carboxyl group plane and the attached aromatic ring typically ranges from 43.6° to 50.9°, reflecting the influence of intermolecular interactions on molecular conformation [14].
Intermolecular packing in the crystal lattice is stabilized by multiple interaction types, including hydrogen bonding, π-π stacking interactions, and halogen bonding involving the chlorine substituent [3] [16]. The crystal structure analysis reveals layered arrangements parallel to specific crystallographic planes, with molecules organized through these cooperative non-covalent interactions [14].
The conformational landscape of 2'-Chloro-biphenyl-4-carboxylic acid is dominated by the rotational freedom around the central biphenyl bond [17] [44]. The compound exhibits a double minimum potential energy surface with stable conformations at approximately 32° and 148° dihedral angles [17]. The rotational energy barrier between these conformations is influenced by both steric repulsion and attractive interactions between the rings [44].
The presence of the chlorine substituent at the 2'-position creates additional steric hindrance, resulting in a preference for non-planar conformations [10]. This conformational restriction affects the compound's chemical reactivity and physical properties compared to unsubstituted biphenyl derivatives . The carboxylic acid group can adopt different orientations relative to the aromatic ring, with the coplanar arrangement being energetically favored for optimal conjugation [15].
Computational studies using density functional theory methods reveal that the most stable conformation balances steric interactions with electronic stabilization [28] [30]. The conformational flexibility influences the compound's ability to interact with biological targets and participate in intermolecular recognition processes [19].
2'-Chloro-biphenyl-4-carboxylic acid demonstrates characteristic thermal properties influenced by its molecular structure and intermolecular interactions [7] [8]. The compound exhibits a melting point of 247°C, reflecting the strong hydrogen bonding interactions between carboxylic acid groups in the solid state [7]. This elevated melting point is consistent with the formation of stable dimeric structures through carboxylic acid hydrogen bonding [45].
The predicted boiling point of 382.4 ± 25.0°C at 760 mmHg indicates significant intermolecular attractions in the liquid phase [8]. The high boiling point can be attributed to the combined effects of hydrogen bonding, dipole-dipole interactions, and van der Waals forces arising from the aromatic ring systems [25]. The presence of the chlorine substituent contributes additional dipole interactions that stabilize the liquid phase [21].
| Property | Value | Reference |
|---|---|---|
| Melting Point | 247°C | [7] |
| Boiling Point | 382.4 ± 25.0°C | [8] |
| Flash Point | 185.1 ± 23.2°C | [8] |
The flash point of 185.1 ± 23.2°C provides important information about the compound's volatility and thermal stability [8]. These thermal properties are consistent with other substituted biphenyl carboxylic acids and reflect the influence of both the carboxylic acid functional group and the halogen substituent on intermolecular interactions [18].
The solubility behavior of 2'-Chloro-biphenyl-4-carboxylic acid reflects the dual hydrophilic-lipophilic nature of the molecule [32] [38]. The compound exhibits limited water solubility due to the hydrophobic biphenyl backbone, while the carboxylic acid group provides some polar character [33]. The predicted logarithm of the partition coefficient (LogP) value of 4.23 indicates significant lipophilicity [8].
Water solubility is typically low for chlorinated biphenyl derivatives, with similar compounds showing solubilities in the range of 7.8 mg/L at 25°C [32]. The carboxylic acid functionality can enhance aqueous solubility through hydrogen bonding with water molecules, particularly at elevated pH values where deprotonation occurs [45]. The presence of the chlorine substituent reduces overall water solubility compared to unsubstituted biphenyl carboxylic acid [38].
Organic solvent solubility is generally favorable, with good solubility expected in polar aprotic solvents such as dimethyl sulfoxide and moderately polar solvents including alcohols [36]. The compound shows enhanced solubility in chlorinated solvents due to favorable halogen-halogen interactions [32]. Mixed solvent systems containing water and alcohols demonstrate increased solubility compared to pure aqueous solutions [38].
The polar surface area of 37.30 Ų reflects the contribution of the carboxylic acid group to the molecule's polar character [8]. This parameter influences the compound's ability to cross biological membranes and interact with polar environments [37].
2'-Chloro-biphenyl-4-carboxylic acid exists as a solid at room temperature with a predicted density of 1.3 ± 0.1 g/cm³ [8]. This density value is consistent with other halogenated aromatic carboxylic acids and reflects the contribution of the chlorine atom to the overall molecular mass [7]. The solid-state density is influenced by crystal packing efficiency and intermolecular interactions [14].
The refractive index of 1.617 indicates the compound's optical properties and electron density distribution [8]. This value is characteristic of aromatic compounds with halogen substituents and reflects the polarizable electron density of the aromatic π-systems [5]. The high refractive index compared to aliphatic compounds demonstrates the contribution of the extended conjugated system [13].
The compound's physical state at ambient conditions is determined by the balance between thermal energy and intermolecular attractive forces [25]. The strong hydrogen bonding capability of the carboxylic acid group, combined with π-π stacking interactions between aromatic rings, stabilizes the solid phase at room temperature [45]. The vapor pressure at 25°C is extremely low (0.0 ± 0.9 mmHg), indicating minimal volatility under standard conditions [8].
The acidity of 2'-Chloro-biphenyl-4-carboxylic acid is significantly influenced by the electronic effects of both the biphenyl system and the chlorine substituent [7] [39]. The predicted pKa value of 4.07 ± 0.10 indicates that the compound is a moderately strong carboxylic acid [7]. This acidity is enhanced compared to simple aliphatic carboxylic acids due to the electron-withdrawing effect of the aromatic ring system [40].
The chlorine substituent at the 2'-position exerts an inductive electron-withdrawing effect that stabilizes the conjugate carboxylate anion [39] [41]. This electronic effect operates through the σ-bond framework and diminishes with distance from the carboxylic acid group [41]. The positioning of the chlorine atom creates an additional stabilization mechanism for the deprotonated form through electrostatic interactions [40].
Comparative analysis with related compounds demonstrates that ortho-substituted benzoic acids generally exhibit enhanced acidity regardless of whether the substituent is electron-withdrawing or electron-donating [42]. This phenomenon, known as the ortho effect, results from steric interactions that force the carboxyl group out of coplanarity with the aromatic ring, reducing resonance stabilization of the neutral acid while maintaining electrostatic stabilization of the anion [42].
The acid dissociation behavior follows typical carboxylic acid patterns, with complete ionization occurring in strongly basic solutions [46]. The pKa value positions this compound between simple benzoic acid (pKa ≈ 4.2) and more strongly electron-withdrawing substituted benzoic acids [40].
The carboxylic acid functionality in 2'-Chloro-biphenyl-4-carboxylic acid exhibits characteristic reactivity patterns typical of aromatic carboxylic acids [24] [45]. The group readily undergoes typical carboxylic acid reactions including esterification, amidation, and reduction to the corresponding alcohol [3]. The electron-withdrawing nature of the biphenyl system enhances the electrophilic character of the carbonyl carbon [40].
Esterification reactions proceed readily under acidic conditions with alcohols, forming the corresponding esters [3]. The reaction kinetics are influenced by the electronic properties of the aromatic substituent, with the chlorine atom providing modest activation through inductive effects [41]. Amidation reactions with amines produce stable amide derivatives that retain the biphenyl structural framework [31].
The carboxylic acid group serves as a versatile coordination site for metal complexes, forming both monodentate and bidentate coordination modes [24]. The oxygen atoms can coordinate to metal centers through either the carbonyl oxygen or the hydroxyl oxygen, depending on the metal and reaction conditions [11]. Deprotonation of the acid facilitates carboxylate coordination, which is particularly relevant in coordination polymer synthesis [11].
Reduction of the carboxylic acid group to the corresponding alcohol can be achieved using strong reducing agents such as lithium aluminum hydride [20]. The biphenyl framework remains intact during these transformations, allowing for selective functionalization of the carboxylic acid moiety [3].
The chlorine substituent at the 2'-position significantly modifies the chemical reactivity of 2'-Chloro-biphenyl-4-carboxylic acid through both electronic and steric effects [10] [39]. The electronegative chlorine atom withdraws electron density from the aromatic system through inductive effects, influencing the reactivity of both the carboxylic acid group and the aromatic rings [41] [43].
The inductive electron-withdrawing effect of chlorine enhances the acidity of the carboxylic acid group by stabilizing the conjugate carboxylate anion [39] [40]. This effect operates through the σ-bond network and is most pronounced when the chlorine substituent is in close proximity to the reaction center [41]. The electronegativity difference between chlorine and carbon creates a permanent dipole that influences molecular interactions [43].
Electrophilic aromatic substitution reactions on the biphenyl rings are affected by the chlorine substituent through both resonance and inductive effects [43]. The chlorine atom acts as an ortho-para directing group while simultaneously deactivating the ring toward electrophilic attack [43]. This dual effect results in selective reactivity patterns that can be exploited in synthetic transformations [10].
The steric bulk of the chlorine atom influences conformational preferences and intermolecular interactions [44]. The van der Waals radius of chlorine creates steric hindrance that affects the approach of reagents and the stability of reaction intermediates [42]. These steric effects are particularly important in reactions involving the ortho positions of the chlorine-substituted ring [42].
2'-Chloro-biphenyl-4-carboxylic acid demonstrates versatile coordination behavior with various metal ions, forming diverse structural motifs in coordination complexes [11] [24]. The carboxylate group serves as the primary coordination site, exhibiting multiple binding modes including monodentate, bidentate, and bridging coordination [24]. The flexibility of the carboxylate coordination allows for the formation of both discrete molecular complexes and extended coordination polymers [11].
Metal complexes with this ligand typically exhibit coordination modes ranging from κ¹-monodentate to μ₄-bridging, depending on the metal ion, reaction conditions, and presence of auxiliary ligands [11]. The carboxylate group can coordinate through one or both oxygen atoms, with bidentate coordination being particularly common with harder metal ions [24]. Bridging coordination modes facilitate the formation of one-dimensional and two-dimensional coordination networks [11].
The biphenyl backbone provides additional stabilization through π-π stacking interactions between adjacent ligands in the coordination polymer structure [15] [16]. These secondary interactions contribute to the overall stability of the coordination compounds and influence their physical properties [22]. The chlorine substituent can participate in halogen bonding interactions with other halogen atoms or electronegative centers [3].
Coordination complexes incorporating this ligand have demonstrated diverse structural topologies, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks [11]. The dimensionality of the resulting structure depends on the coordination preferences of the metal ion and the presence of additional bridging ligands [24]. These coordination compounds find applications in materials science and catalysis due to their unique structural and electronic properties [11].
| Coordination Mode | Description | Typical Metals | Reference |
|---|---|---|---|
| κ¹-monodentate | Single oxygen coordination | Soft metals | [24] |
| κ²-bidentate | Both oxygens coordinate to same metal | Hard metals | [24] |
| μ₂-bridging | Links two metal centers | Various metals | [11] |
| μ₄-bridging | Links four metal centers | High coordination metals | [11] |
Irritant